molecular formula C19H18N4OS B11676044 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11676044
M. Wt: 350.4 g/mol
InChI Key: KJSVTCUSILHPSB-SVRYVPOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzodiazole ring, a sulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzodiazole ring.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting acetic acid hydrazide with an appropriate aldehyde or ketone.

    Final Coupling Reaction: The final step involves coupling the benzodiazole-sulfanyl intermediate with the acetohydrazide derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-Benzimidazol-2-ylsulfanyl)acetohydrazide: Similar structure but lacks the phenylprop-2-en-1-ylidene moiety.

    2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: Contains a benzothiazole ring instead of a benzodiazole ring.

Uniqueness

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C19H18N4OS/c1-14(11-15-7-3-2-4-8-15)12-20-23-18(24)13-25-19-21-16-9-5-6-10-17(16)22-19/h2-12H,13H2,1H3,(H,21,22)(H,23,24)/b14-11+,20-12+

InChI Key

KJSVTCUSILHPSB-SVRYVPOOSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.